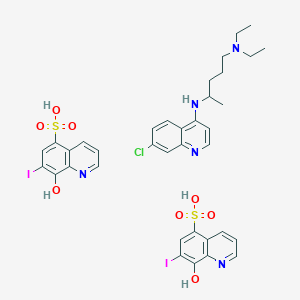
Cloquinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cloquinate is an amoebicidal drug discovered in the 1950s. It is a salt of 7-iodo-8-oxyquinoline-5-sulfonic acid (Yatren) with resochin. This compound was marketed by Bayer under the tradename Resotren. In clinical trials, it was demonstrated to treat abdominal and hepatic symptoms of amoebiasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cloquinate involves the reaction of 7-iodo-8-oxyquinoline-5-sulfonic acid with resochin. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cloquinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the iodine or sulfonic acid groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted this compound compounds.
Scientific Research Applications
Cloquinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to produce various quinoline derivatives.
Biology: Studied for its amoebicidal properties and its effects on protozoan parasites.
Medicine: Investigated for its potential use in treating amoebiasis and other parasitic infections.
Mechanism of Action
Cloquinate exerts its effects by targeting the protozoan parasites responsible for amoebiasis. It inhibits the action of heme polymerase in the parasites, preventing the conversion of heme to hemazoin. This leads to the accumulation of toxic heme within the parasites, ultimately killing them .
Comparison with Similar Compounds
Cloquinate is similar to other quinoline derivatives such as chloroquine and hydroxychloroquine. it is unique in its specific action against amoebic parasites and its chemical structure, which includes a sulfonic acid group and an iodine atom. Other similar compounds include:
Chloroquine: Used primarily as an antimalarial drug.
Hydroxychloroquine: Used for treating autoimmune diseases such as lupus and rheumatoid arthritis
This compound’s uniqueness lies in its specific targeting of amoebic parasites and its distinct chemical structure, which differentiates it from other quinoline derivatives.
Properties
CAS No. |
7270-12-4 |
|---|---|
Molecular Formula |
C36H38ClI2N5O8S2 |
Molecular Weight |
1022.1 g/mol |
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;8-hydroxy-7-iodoquinoline-5-sulfonic acid |
InChI |
InChI=1S/C18H26ClN3.2C9H6INO4S/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1-4,12H,(H,13,14,15) |
InChI Key |
USABWIQJRBGMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















